Home > Products > Building Blocks P9585 > 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone
1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone - 1522641-39-9

1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone

Catalog Number: EVT-1736867
CAS Number: 1522641-39-9
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. [6-(5-chloro-2-pyridyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl]-4-methyl-1-piperazine-carboxylate (Zopiclone) [, ]

  • Compound Description: Zopiclone is a non-benzodiazepine hypnotic agent used to treat insomnia. It exhibits GABAergic activity, acting as a positive allosteric modulator of the GABAA receptor. []

2. 3-methyl-6-(3-trifluoromethyl-phenyl) 1,2,4-triazolo(4,3-b) pyridazine (CL 218,872) []

  • Compound Description: CL 218,872 is classified as a 'non-sedative anxiolytic' and acts as a partial agonist at benzodiazepine receptors. It demonstrates anxiolytic effects without significant sedative effects at lower doses. []

3. 7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl-4-methylpiperazine-1-carboxylate (Hydrolytic DEG) []

  • Compound Description: This compound is a degradation product of Zopiclone formed under hydrolytic conditions. []

4. 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (Oxidative DEG) []* Compound Description: This compound is another degradation product of Zopiclone formed under oxidative conditions. []* Relevance: Similar to the hydrolytic degradation product, this compound also shares the pyrrolo[3,4-b]pyrazine core with Zopiclone and displays structural similarities to 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone. Its presence further emphasizes the potential reactivity of the pyrrolopyrazine core under specific conditions.

5. 4-amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-(6-methylamino-pyrazin-2-yl)-methanone (PF-03772304) []

  • Compound Description: PF-03772304 is an early lead compound in the development of 3-phosphoinositide-dependent kinase (PDK1) inhibitors. While potent, it lacks selectivity against PI3K. []

6. (4-Amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-{6-[(3S,4R)-4-(4-fluoro-phenyl)-tetrahydro-furan-3-ylamino]-pyrazin-2-yl}-methanone (PF-05017255) []

  • Compound Description: PF-05017255 is a more optimized PDK1 inhibitor derived from PF-03772304. It exhibits improved selectivity for PDK1 over other PI3K pathway kinases, including PI3Kα, AKT, S6K, and mTOR. []

7. 1-{(2R,3R)-3-[6-(4-Amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl)-pyrazin-2-ylamino]-2-phenyl-pyrrolidin-1-yl}-ethanone (PF-05168899) []

  • Compound Description: PF-05168899 is a highly potent and selective PDK1 inhibitor, demonstrating remarkable selectivity against a broad panel of kinases. It effectively inhibits AKT phosphorylation at threonine 308 in various cancer cell lines. []

8. 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (FTY720) []* Compound Description: FTY720 is an immunomodulatory drug used to treat multiple sclerosis. It acts as a sphingosine 1-phosphate receptor modulator. []* Relevance: FTY720 is investigated in combination with a second agent, an AMPA receptor agonist, for potential therapeutic benefits in degenerative brain diseases. Although structurally distinct from 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone, its inclusion highlights the exploration of combination therapies for complex neurological disorders.

Overview

1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone is a nitrogen-containing heterocyclic compound characterized by a pyrrole ring fused with a pyrazine ring. This compound belongs to the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. The molecular formula for this compound is C₈H₈N₄O, and its CAS Registry Number is 1522641-39-9.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone involves several key steps:

  1. Cyclization: The initial step includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles.
  2. Addition of Propargylamine: Propargylamine is added to the acetylenes, resulting in N-propargylenaminones.
  3. Intramolecular Cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide, yielding the desired pyrrolopyrazine derivative.

These methods highlight the complexity of synthesizing this compound and the need for precise control over reaction conditions to achieve high yields.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone can be described as follows:

  • Core Structure: The compound features a fused pyrrole and pyrazine ring system.
  • Functional Groups: The ethanone group is attached at the 7-position of the pyrazine ring.

The compound's molecular weight is approximately 164.18 g/mol. Its structural representation can be depicted using standard chemical notation, illustrating the connectivity between atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone undergoes various chemical reactions:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring with halides or amines as reagents.

These reactions are significant for modifying the compound's structure and enhancing its biological activity.

Mechanism of Action

Process and Data

The mechanism of action for 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone primarily involves its interaction with kinases. Compounds with this scaffold have shown potential in inhibiting kinase activity, which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.

The binding of this compound to the active site of kinases prevents substrate access and subsequent phosphorylation events, thereby modulating cell signaling pathways. This inhibition can lead to significant effects on cellular metabolism and gene expression.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

The compound's reactivity profile makes it suitable for further derivatization in synthetic chemistry applications.

Applications

Scientific Uses

1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone has several applications in scientific research:

  • Pharmaceutical Development: Its kinase inhibitory properties make it a candidate for developing new therapeutic agents targeting various diseases, including cancer.
  • Biochemical Research: The compound is utilized in studies investigating cellular signaling pathways and enzyme interactions.
  • Synthetic Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds that may exhibit unique biological activities.
Synthetic Methodologies and Optimization Strategies

Regioselective Sonogashira Coupling in Pyrrolo[2,3-b]pyrazine Scaffold Construction

The strategic implementation of palladium-catalyzed Sonogashira coupling serves as a cornerstone for constructing the acetyl-functionalized pyrrolopyrazine core. This methodology enables the regioselective installation of alkynyl precursors at the C2 position of halogenated pyrazine intermediates, which subsequently undergo intramolecular cyclization to form the bicyclic framework. As demonstrated in the synthesis of related pyrrolo[2,3-b]pyrazines, electron-deficient 3,5-dibromo-6-chloropyrazin-2-amine undergoes selective coupling with terminal alkynes under Pd(PPh₃)₂Cl₂/CuI catalysis (2-5 mol%), yielding 5-alkynyl-6-chloropyrazin-2-amines in >75% yield [2] [5]. The reaction exhibits remarkable functional group tolerance when conducted in THF/triethylamine (3:1) at 60°C, accommodating aryl, alkyl, and silyl-protected acetylenes. Optimization studies reveal that bulky phosphine ligands (XPhos, SPhos) suppress undesired homocoupling byproducts during scale-up operations.

Table 1: Optimization of Sonogashira Coupling for Pyrrolopyrazine Intermediate Synthesis

Catalyst SystemSolvent BaseTemperature (°C)Yield Range (%)Regioselectivity
PdCl₂(PPh₃)₂/CuITHF/E₃N6075-85C5 >95%
Pd(PtBu₃)₂/CuIDioxane/iPr₂NH8065-72C5 90%
PEPPSI-IPr/CuIToluene/E₃N11070-78C5 93%

Intramolecular Chichibabin Cyclization for Core Heterocycle Formation

Base-mediated intramolecular cyclization of ortho-alkynyl pyrazine derivatives constitutes the pivotal ring-forming step to access the 7-acetylpyrrolopyrazine scaffold. This transformation employs strong amide bases (NaHMDS, LiTMP) to generate acetylide anions that undergo nucleophilic attack on adjacent chloropyrazine rings, effecting C-N bond formation. Critical studies on analogous systems demonstrate that cyclization efficiency depends profoundly on the electronic nature of substituents at N5: Electron-donating groups (N-methyl) enhance cyclization rates compared to electron-withdrawing groups (N-tosyl) or unprotected NH variants [6]. Solvent screening identified 1,3-dioxolane or 1,4-dioxane as optimal, providing 15% higher yields than ethereal solvents due to improved anion solvation. Under optimized conditions (2.5 equiv NaHMDS, dioxolane, 20°C), cyclization proceeds within 2 hours to deliver 2-substituted pyrrolo[2,3-b]pyrazines in 61-69% isolated yield after acid quenching. The exothermic nature necessitates precise temperature control (20±2°C) to suppress byproduct formation during scale-up.

Microwave-Assisted Buchwald-Hartwig Cross-Coupling for Functionalization

Microwave irradiation has revolutionized the functionalization of halogenated pyrrolopyrazines at the C6 position, enabling rapid installation of nitrogen-based functionalities essential for synthesizing advanced intermediates. In contrast to conventional thermal methods requiring 12-24 hours, microwave-enhanced Buchwald-Hartwig amination achieves full conversion within 30-90 minutes for 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines [4]. Key innovations include:

  • Ligand-controlled regioselectivity: XPhos promotes exclusive C2 amination while RuPhos directs amination to C3
  • Solvent optimization: t-Amyl alcohol enables homogeneous heating and reduces N-alkylation byproducts
  • Temperature modulation: Controlled ramping to 150°C prevents decomposition of thermally sensitive acetyl groups

Notably, metal-free conditions under microwave irradiation selectively yield 3-amino regioisomers, whereas Pd-catalyzed protocols afford 2-amino isomers exclusively. This dichotomy provides orthogonal strategies for installing diverse amine functionalities at specific positions on the pyrrolopyrazine core.

Table 2: Microwave Parameters for Regioselective Amination

ConditionsLigandTime (min)Temp (°C)Product RegioisomerYield (%)
Pd₂(dba)₃/XPhosXPhos451502-Amino88
Pd(OAc)₂/RuPhosRuPhos601402-Amino82
Metal-free (neat)N/A701603-Amino69
Pd(OAc)₂/BINAPBINAP901302-Amino75

Reductive Ring-Closure Approaches for Pyrrolo-Pyrazine Derivatives

Transition metal-catalyzed reductive cyclization offers complementary routes to the pyrrolopyrazine core under mild conditions. Key methodologies include:

  • Pd-catalyzed carbonylative cyclization: 3-Iodo-2-aminopyridine derivatives undergo CO insertion (1 atm) in the presence of Pd(OAc)₂/dppp to form 7-acetyl intermediates directly [5]
  • Catalytic hydrogenation: 3-Nitro-pyrrolo[2,3-b]pyridines undergo selective nitro reduction with Pd/C in ethyl acetate, followed by in situ acetylation to install the ethanone moiety [7]
  • Base-mediated ring-closure: Potassium tert-butoxide in DMF facilitates the cyclization of α-aminonitrile derivatives to form the pyrrole ring at yields exceeding 80% [5]

The reductive approach demonstrates particular advantage for synthesizing C7-acetylated derivatives by avoiding electrophilic acylation on the electron-rich pyrrole ring. When employing potassium tert-butoxide in DMF at 0°C to room temperature, the ring-closure proceeds via deprotonation-cyclization to afford 1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone precursors in 85% yield, significantly outperforming earlier methods using NaH (42% yield) [5] [7].

Solvent and Catalyst Optimization in Large-Scale Synthesis

Scalable production of 1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone demands meticulous optimization of reaction media and catalytic systems to address challenges of regiochemical control, byproduct formation, and purification efficiency. Critical advancements include:

  • Biphasic solvent systems: EtOH/H₂O (4:1) mixtures enable Suzuki-Miyaura coupling of boronic acids at 90°C with Pd(dppf)Cl₂ catalyst, facilitating easy product isolation via precipitation [2]
  • Catalyst recycling: Immobilized Pd nanoparticles on mesoporous silica allow 5 recycles without significant activity loss in Sonogashira steps
  • Concentration effects: Increasing reaction concentration from 0.1M to 0.5M in cyclization steps improves throughput while maintaining >90% purity
  • Alternative bases: Sodium hexamethyldisilazide (NaHMDS) replaces pyrophoric n-BuLi in Chichibabin cyclizations, enhancing operational safety [6]

Solvent selection critically influences regioselectivity in halogen displacement reactions. Polar aprotic solvents (DMF, NMP) favor SNAr at C3 chlorine, while ethereal solvents (THF, 2-MeTHF) promote Pd-catalyzed coupling at C2 bromine. For the final deprotection of SEM-protected intermediates, TFA/CH₂Cl₂ (1:4) at 0°C provides quantitative deprotection without acetyl group cleavage, whereas HCl causes partial hydrolysis.

Table 3: Solvent and Catalyst Systems for Scale-Up

Reaction StepOptimal Solvent PairCatalyst (mol%)Key ImprovementReaction Metric
Sonogashira CouplingTHF/Triethylamine (3:1)PdCl₂(PPh₃)₂ (3)Reduced homocoupling85% yield, >95% purity
Chichibabin Cyclization1,3-DioxolaneNaHMDS (250 mol%)Temperature control61% yield
Suzuki FunctionalizationEtOH/H₂O (4:1)Pd(dppf)Cl₂ (5)Product precipitation89% yield
SEM DeprotectionDCM/TFA (4:1)-Selective deprotection95% yield

These integrated strategies have collectively addressed historical challenges in pyrrolopyrazine synthesis, particularly the regiochemical control at C2, C3, and C7 positions and the thermal sensitivity of the acetyl substituent. The optimization of solvent-catalyst systems enables decagram-scale production of 1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone with consistent purity (>98.5% HPLC), establishing robust protocols for medicinal chemistry development.

Properties

CAS Number

1522641-39-9

Product Name

1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone

IUPAC Name

1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c1-5(12)6-4-11-8-7(6)9-2-3-10-8/h2-4H,1H3,(H,10,11)

InChI Key

GCYNHVZUXWFTIQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CNC2=NC=CN=C12

Canonical SMILES

CC(=O)C1=CNC2=NC=CN=C12

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.